N'-(1,3-benzodioxol-5-ylmethylene)-2-cyclopropyl-4-quinolinecarbohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds similar to N'-(1,3-benzodioxol-5-ylmethylene)-2-cyclopropyl-4-quinolinecarbohydrazide, often involves the formation of hydrazones, which are characterized by their stability and reactivity. For instance, a study by Korcz et al. (2018) described the preparation of novel quinoline-3-carbaldehyde hydrazones, demonstrating the versatility of hydrazone formation in synthesizing quinoline derivatives (Korcz et al., 2018).
Scientific Research Applications
Neuroprotective Properties
Quinoxaline derivatives, akin to N'-(1,3-benzodioxol-5-ylmethylene)-2-cyclopropyl-4-quinolinecarbohydrazide, have been studied for their neuroprotective properties. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) is known for its potent and selective inhibition of the quisqualate subtype of the glutamate receptor, protecting against global ischemia even when administered post-ischemic challenge (Sheardown et al., 1990).
Antimicrobial Potential
Research into quinoline derivatives has revealed significant antimicrobial properties. For example, the synthesis and evaluation of N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives demonstrated antimicrobial efficacy, suggesting the potential for future drug development (Bello et al., 2017).
Anticancer Activity
Quinoline-3-carbaldehyde hydrazones bearing triazole or benzotriazole moieties have been synthesized and shown to exhibit pronounced cancer cell growth inhibitory effects, highlighting their potential as anticancer agents (Korcz et al., 2018).
Materials Science Applications
Quinoxaline derivatives have been explored for their applications in materials science, such as the synthesis and characterization of organic salts for potential use in various technological applications (Faizi et al., 2018).
Future Directions
The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail. This could involve testing it against various biological targets, studying its mechanism of action, and potentially developing it into a drug or other therapeutic agent .
properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-cyclopropylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-21(24-22-11-13-5-8-19-20(9-13)27-12-26-19)16-10-18(14-6-7-14)23-17-4-2-1-3-15(16)17/h1-5,8-11,14H,6-7,12H2,(H,24,25)/b22-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFJKNRPSYKSEG-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyclopropylquinoline-4-carbohydrazide |
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